molecular formula C11H12O4 B096073 3-Ethoxy-3-oxo-2-phenylpropanoic acid CAS No. 17097-90-4

3-Ethoxy-3-oxo-2-phenylpropanoic acid

カタログ番号: B096073
CAS番号: 17097-90-4
分子量: 208.21 g/mol
InChIキー: INQWZSLKTMTMSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxy-3-oxo-2-phenylpropanoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylpropanoic acid, characterized by the presence of an ethoxy group and a keto group on the propanoic acid backbone.

準備方法

Synthetic Routes and Reaction Conditions

3-Ethoxy-3-oxo-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of phenylmalonate monoethyl ester with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out in a solvent like dichloromethane, followed by the addition of 1-aminopyrrole in dry pyridine. The mixture is stirred overnight and then purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

3-Ethoxy-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Applications in Organic Synthesis

3-Ethoxy-3-oxo-2-phenylpropanoic acid serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : This compound is often utilized in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. Its structure allows for the incorporation into larger molecular frameworks necessary for biological activity .
  • Building Block for Complex Molecules : It acts as a key building block for synthesizing complex organic molecules due to its reactive functional groups. This includes the formation of esters and amides that are crucial in drug development .

Medicinal Chemistry Applications

The medicinal properties of this compound have been explored in various studies:

Case Study: Anti-inflammatory Properties

A study highlighted the potential of derivatives of this compound in treating inflammatory conditions such as Crohn's disease and ulcerative colitis. The derivatives demonstrated significant activity against inflammatory pathways, suggesting that they could be developed into therapeutic agents .

Table: Summary of Medicinal Applications

Application AreaDescriptionReferences
Anti-inflammatory AgentsUsed in the synthesis of compounds targeting IBD
Pain ManagementPotential use in analgesics through structural modifications
Antimicrobial ActivitySome derivatives exhibit activity against bacterial strains

Research Findings and Insights

Recent research has focused on the synthesis of new derivatives based on the structure of this compound, aiming to enhance its biological activity:

  • Triterpenic Acid Amides : A series of triterpenic acid amides incorporating this compound have shown promising results in preclinical models, indicating potential therapeutic benefits .
  • Pharmacophore Fragment : The compound has been identified as a pharmacophore fragment in several synthesized compounds aimed at targeting various biological pathways .

作用機序

The mechanism of action of 3-Ethoxy-3-oxo-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or proteins, modulating their activity and influencing biological processes .

類似化合物との比較

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of an ethoxy group.

    Phenylpyruvic acid: Lacks the ethoxy group and has a simpler structure.

    Benzoylacetic acid: Similar backbone but different functional groups.

Uniqueness

3-Ethoxy-3-oxo-2-phenylpropanoic acid is unique due to the presence of both an ethoxy group and a keto group on the phenylpropanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

生物活性

3-Ethoxy-3-oxo-2-phenylpropanoic acid, also known as SZV-2371/2, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14O3\text{C}_12\text{H}_{14}\text{O}_3

This compound features an ethoxy group, a keto group, and a phenyl group, which contribute to its biological activities.

Neuroprotective Effects

Research indicates that this compound exhibits potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is particularly relevant for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. The compound has shown potential in enhancing dopamine availability in the brain, which is crucial for alleviating symptoms associated with these conditions .

Table 1: Summary of Biological Activities

Activity TypeDescription
MAO-B InhibitionPotent inhibitor, increasing dopamine levels in the brain
NeuroprotectionProtects dopaminergic neurons from degeneration
Antimicrobial ActivityExhibits activity against various bacterial strains
Anticancer PotentialPreliminary studies suggest possible anticancer properties

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics . This broad-spectrum activity suggests potential applications in treating infections.

The primary mechanism through which this compound exerts its effects involves the inhibition of MAO-B. By blocking this enzyme, the compound reduces the breakdown of dopamine, leading to increased concentrations of this neurotransmitter in the synaptic cleft. This mechanism is particularly beneficial in neurodegenerative diseases characterized by dopaminergic neuron loss .

Parkinson's Disease Model

A study utilizing animal models of Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function and reduced neuronal loss in dopaminergic pathways. The results indicated that the compound could serve as a promising candidate for further development in treating Parkinson's disease .

Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogens including Escherichia coli and Staphylococcus aureus. These studies highlight its potential as an alternative therapeutic agent for bacterial infections .

特性

IUPAC Name

3-ethoxy-3-oxo-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQWZSLKTMTMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369618
Record name 3-ethoxy-3-oxo-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17097-90-4
Record name 3-ethoxy-3-oxo-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-3-oxo-2-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phenylmalonic acid (13.5 g, 0.07 mol) in dry ether (40 mL) was treated with thionyl chloride (8.92 g, 5.4 mL, 0.07 mol) and one drop of N,N-dimethylformamide. The mixture was heated at 40°-50° C. for 3 hours. The clear solution was evaporated under reduced pressure to remove any residual thionyl chloride. The oily residue was redissolved in dry ether (40 mL), the solution was treated with ethanol (0.075 mol, 4.1 mL) and refluxed for 2 hours. The reaction mixture was cooled to room temperature and washed with water. The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline. The combined extracts were washed with ether and the aqueous layer was acidified with 5N HCl to pH 1. The precipitated oil was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with water (50 mL×4) and dried over anhydrous MgSO4. The oily product crystallized on standing.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Phenylmalonic acid monoethyl ester was prepared following the procedure in Journal of Organic Chemistry 2000, 65, 5834-5836. 2-Phenylmalonic acid monoethyl ester (1.02 g, 5.0 mmol) was dissolved in anhydrous dichloromethane (10 mL), and oxalyl chloride (0.52 mL, 6.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred for 30 min, then concentrated, redissolved in anhydrous dichloromethane (5 mL) and added to a solution of 6-chloro-N-2-pyridinyl-3-pyridinemethanamine (i.e. the product of Example 2, Step A) (1.1 g, 5.0 mmol) and triethyl amine (0.83 mL, 6.0 mmol) in anhydrous dichloromethane (5 mL) at 0° C. The stirred reaction mixture was allowed to warm to room temperature over 30 min. The reaction mixture was poured onto a silica gel cartridge (Bond Elute® manufactured by Varian) and purified using a gradient of 0-50% ethyl acetate/hexanes. A mixture of desired product and starting amine was isolated (1.3 g of 33 mol % recovered amine/67 mol % desired product). 2-Phenylmalonic acid monoethyl ester (0.54 g, 2.6 mmol) was dissolved in anhydrous dichloromethane (3 mL), and oxalyl chloride (0.26 mL, 3.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred until gas evolution ceased and then concentrated, redissolved in anhydrous dichloromethane (3 mL) and added to the mixture of recovered amine and desired product isolated previously. The reaction mixture was stirred for 30 min and then concentrated, and the crude residue was chromatographed as already described to give the title compound as a solid (0.9 g).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
6-chloro-N-2-pyridinyl-3-pyridinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.83 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.54 g
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0.26 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

2-Phenylmalonic acid monoethyl ester was prepared following the procedure in Journal of Organic Chemistry 2000, 65, 5834-5836. 2-Phenylmalonic acid monoethyl ester (1.02 g, 5.0 mmol) was dissolved in anhydrous dichloromethane (10 mL), and oxalyl chloride (0.52 mL, 6.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred for 30 min, then concentrated, redissolved in anhydrous dichloromethane (5 mL) and added to a solution of 6-chloro-N-2-pyridinyl-3-pyridinemethanamine (i.e. the product of Example 3, Step A) (1.1 g, 5.0 mmol) and triethyl amine (0.83 mL, 6.0 mmol) in anhydrous dichloromethane (5 mL) at 0° C. The stirred reaction mixture was allowed to warm to room temperature over 30 min. The reaction mixture was poured onto a silica gel cartridge (Bond Elute® manufactured by Varian) and purified using a gradient of 0-50% ethyl acetate/hexanes. A mixture of desired product and starting amine was isolated (1.3 g of 33 mol % recovered amine/67 mol % desired product). 2-Phenylmalonic acid monoethyl ester (0.54 g, 2.6 mmol) was dissolved in anhydrous dichloromethane (3 mL), and oxalyl chloride (0.26 mL, 3.0 mmol) was added, followed by one drop of N,N-dimethylformamide. The reaction mixture was stirred until gas evolution ceased and then concentrated, redissolved in anhydrous dichloromethane (3 mL) and added to the mixture of recovered amine and desired product isolated previously. The reaction mixture was stirred for 30 min and then concentrated, and the crude residue was chromatographed as already described to give the title compound as a solid (0.9 g).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Four
Name
6-chloro-N-2-pyridinyl-3-pyridinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.83 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.54 g
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six
Quantity
0.26 mL
Type
reactant
Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。